(4Z)-4-(1-{[2-(1H-imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-((Z)-1-{[2-(1H-IMIDAZOL-5-YL)ETHYL]AMINO}ETHYLIDENE)-3-(4-METHOXYPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including imidazole, methoxyphenyl, and nitrophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{[2-(1H-IMIDAZOL-5-YL)ETHYL]AMINO}ETHYLIDENE)-3-(4-METHOXYPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-(1H-imidazol-5-yl)ethylamine with an appropriate aldehyde or ketone to form the imidazole-containing intermediate. This intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{[2-(1H-IMIDAZOL-5-YL)ETHYL]AMINO}ETHYLIDENE)-3-(4-METHOXYPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reduction: The imidazole ring can participate in reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield an aminophenyl derivative, while substitution of the methoxy group can produce various substituted phenyl derivatives.
Scientific Research Applications
4-((Z)-1-{[2-(1H-IMIDAZOL-5-YL)ETHYL]AMINO}ETHYLIDENE)-3-(4-METHOXYPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{[2-(1H-IMIDAZOL-5-YL)ETHYL]AMINO}ETHYLIDENE)-3-(4-METHOXYPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The overall biological effects are a result of these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-((Z)-1-{[2-(1H-IMIDAZOL-5-YL)ETHYL]AMINO}ETHYLIDENE)-3-(4-HYDROXYPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE
- 4-((Z)-1-{[2-(1H-IMIDAZOL-5-YL)ETHYL]AMINO}ETHYLIDENE)-3-(4-METHOXYPHENYL)-1-(4-AMINOPHENYL)-1H-PYRAZOL-5-ONE
Uniqueness
4-((Z)-1-{[2-(1H-IMIDAZOL-5-YL)ETHYL]AMINO}ETHYLIDENE)-3-(4-METHOXYPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and nitrophenyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22N6O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H22N6O4/c1-15(25-12-11-17-13-24-14-26-17)21-22(16-3-9-20(33-2)10-4-16)27-28(23(21)30)18-5-7-19(8-6-18)29(31)32/h3-10,13-14,27H,11-12H2,1-2H3,(H,24,26) |
InChI Key |
OWHSPPKFUATOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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